N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-25-17-7-6-12(20)10-14(17)22-19(24)18(23)21-11-13(15-4-2-8-26-15)16-5-3-9-27-16/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLMGWBTRJTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,2-di(furan-2-yl)ethylamine as the primary starting materials.
Formation of Oxalamide: The reaction between these starting materials and oxalyl chloride in the presence of a base such as triethylamine leads to the formation of the oxalamide linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained at around 0-5°C initially and then allowed to reach room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-furyl)oxalamide
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-thienyl)oxalamide
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-pyridyl)oxalamide
Uniqueness
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is unique due to the presence of two furan rings, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a di(furan-2-yl)ethyl moiety linked through an oxalamide bond. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with furan derivatives in the presence of oxalyl chloride, often utilizing triethylamine as a base under inert conditions to facilitate the formation of the oxalamide linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, leading to various biological effects. For instance, compounds with similar structures have been shown to exhibit antioxidant and cytoprotective properties by influencing cellular pathways related to oxidative stress and inflammation .
Antioxidant Activity
Research indicates that compounds similar to this compound can exhibit significant antioxidant activity. This activity is often measured by their ability to scavenge free radicals and reduce oxidative stress in cellular models. For example, studies have demonstrated that related compounds can protect against DNA damage induced by oxidative agents .
Cytotoxicity and Anticancer Properties
The compound's potential anticancer properties are also noteworthy. In vitro studies have shown that certain oxalamides can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Research Findings and Case Studies
Q & A
Q. What are the optimized synthetic routes for N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with preparation of intermediates:
- Step 1 : Coupling of 5-chloro-2-methoxyaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.
- Step 2 : Reaction of 2,2-di(furan-2-yl)ethylamine with the intermediate under coupling agents like DCC/HOBt in anhydrous dichloromethane .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) is confirmed via HPLC and LC-MS .
- Yield optimization : Adjust reaction temperature (0–25°C) and stoichiometry (1:1.2 amine:oxalyl chloride) to minimize side products .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR : ¹H and ¹³C NMR (DMSO-d6) identify key protons (e.g., methoxy singlet at δ 3.8 ppm, furan protons at δ 6.2–7.4 ppm) and carbons (amide carbonyls at ~165 ppm) .
- LC-MS/APCI+ : Confirm molecular ion peak (e.g., m/z 450.1 [M+H⁺] for C₂₁H₂₀ClN₂O₅) .
- IR : Amide C=O stretches at ~1650–1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Lipophilic due to halogen and furan groups; soluble in DMSO (>50 mg/mL) and sparingly in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Stability : Degrades at pH <3 (amide hydrolysis) or >10 (methoxy dealkylation). Store at –20°C in inert atmosphere; monitor stability via HPLC over 72 hours .
Advanced Research Questions
Q. What is the hypothesized mechanism of action, and how can target interactions be validated?
- Hypothesis : The chloro-methoxyphenyl group may intercalate DNA/RNA, while the di-furan moiety modulates enzyme binding (e.g., topoisomerase inhibition) .
- Validation :
- Molecular docking : Simulate binding to targets (e.g., HIV-1 reverse transcriptase using AutoDock Vina) .
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare to controls like doxorubicin .
Q. How do structural modifications influence bioactivity in SAR studies?
- Key modifications :
- Replace 5-Cl with 5-F: Enhances metabolic stability but reduces cytotoxicity .
- Substitute di-furan with thiophene: Alters logP (from 3.2 to 3.8) and shifts activity from antiviral to antibacterial .
Q. How can contradictory reports on biological activity be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM in HT-29 cells) may arise from:
- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) affecting compound uptake .
- Impurity interference : Byproducts from incomplete purification (e.g., residual DCC) .
Q. What strategies mitigate off-target effects and toxicity in preclinical models?
- In vitro : Screen against primary human hepatocytes (LD₅₀ >100 µM acceptable) and cytochrome P450 isoforms (CYP3A4 inhibition <50% at 10 µM) .
- In vivo : Administer 10–50 mg/kg in rodent models; monitor liver enzymes (ALT/AST) and histopathology post-treatment .
Q. What challenges exist in formulating the compound for in vivo delivery?
- Issues : Low aqueous solubility necessitates PEGylated nanoparticles or cyclodextrin complexes .
- Optimization : Use spray drying to create amorphous solid dispersions (e.g., with PVP-VA64), improving bioavailability 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
